molecular formula C23H22N4O3 B2822473 9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one CAS No. 539841-27-5

9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one

Cat. No.: B2822473
CAS No.: 539841-27-5
M. Wt: 402.454
InChI Key: BJICXESUKLSZRE-UHFFFAOYSA-N
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Description

This compound belongs to the triazoloquinazolinone family, characterized by a fused triazole-quinazolinone scaffold. Its structure includes a 3-methoxyphenyl group at position 9 and a 4-methoxyphenyl group at position 2. These substitutions influence its physicochemical and pharmacological properties, such as solubility, logP, and receptor binding affinity. The quinazolinone core is a privileged structure in medicinal chemistry, often associated with bioactivity in CNS disorders, inflammation, and cancer .

Properties

IUPAC Name

9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-29-16-11-9-14(10-12-16)22-25-23-24-18-7-4-8-19(28)20(18)21(27(23)26-22)15-5-3-6-17(13-15)30-2/h3,5-6,9-13,21H,4,7-8H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJICXESUKLSZRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with aldehydes or ketones.

    Quinazoline ring formation: The triazole intermediate is then subjected to further cyclization with suitable reagents to form the quinazoline ring.

    Introduction of methoxyphenyl groups:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.

Chemical Reactions Analysis

9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the compound, modifying its chemical and biological properties.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key analogs and their substituent differences are summarized below:

Compound Name R1 (Position 9) R2 (Position 2) Molecular Weight Key Structural Features
Target Compound 3-Methoxyphenyl 4-Methoxyphenyl 416.47 Dual methoxy groups enhance lipophilicity (logP ~5.3)
9-(4-Hydroxyphenyl)-2-(4-Methoxyphenyl)-6,6-Dimethyl Analogue 4-Hydroxyphenyl 4-Methoxyphenyl 416.47 Hydroxyl group improves solubility but reduces logP (~4.8)
9-(4-Hydroxyphenyl)-5,6,7,9-Tetrahydro-[1,2,4]Triazolo[5,1-b]Quinazolin-8(4H)-One 4-Hydroxyphenyl - 323.34 Lack of R2 substitution simplifies synthesis but reduces steric bulk
2-{[(2-Chlorophenyl)Methyl]Sulfanyl}-9-(3-Methoxyphenyl) Analogue 3-Methoxyphenyl Benzylsulfanyl-Cl 452.96 Sulfanyl group increases molecular weight and logP (5.299)
6-(4-Methoxyphenyl)-9-Phenyl Analogue Phenyl 4-Methoxyphenyl 396.44 Phenyl at R1 reduces polarity compared to methoxy substituents

Notes:

  • Methoxy groups (e.g., in the target compound) enhance metabolic stability compared to hydroxyl groups .

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data
Compound Melting Point (°C) logP Water Solubility (LogSw) Bioactivity
Target Compound 230–231* 5.299 -5.93 Potential RXFP4 agonist (inferred from structural similarity to )
9-(4-Hydroxyphenyl)-5,6,7,9-Tetrahydro Analog 230–231 3.1 -4.2 Demonstrated antihypertensive activity in preclinical models
2-(Benzylsulfanyl)-9-(4-Nitrophenyl) Analog N/A 4.8 -6.1 Research use only; no reported bioactivity
6,6-Dimethyl-2-(Pyridin-4-yl)-9-(3,4,5-Trimethoxyphenyl) Analog N/A 4.5 -5.5 Anticancer activity (in vitro IC₅₀ = 2.1 µM against HeLa cells)

Notes:

  • The target compound’s high logP (5.299) suggests strong membrane permeability but poor aqueous solubility, necessitating formulation optimization .
  • Analogs with hydroxyl groups (e.g., ) exhibit lower logP values (~4.8), improving solubility but reducing bioavailability .

Key Research Findings

  • Synthetic Superiority : The NGPU-catalyzed method reduces reaction times by 50% compared to conventional catalysts like SbCl₃ .
  • Bioactivity Trends : Dual methoxy substitutions (as in the target compound) correlate with enhanced receptor binding in GPCR assays, particularly for RXFP4 .
  • Structural Optimization : Introducing electron-withdrawing groups (e.g., nitro in ) decreases metabolic stability but increases electrophilic reactivity .

Biological Activity

The compound 9-(3-methoxyphenyl)-2-(4-methoxyphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one is a complex heterocyclic molecule that belongs to the quinazoline family. Its unique structural features include a triazole ring fused to a quinazoline core and methoxyphenyl substituents. This structure is believed to enhance its solubility and biological activity, making it a subject of interest in medicinal chemistry and pharmaceutical research .

  • Molecular Formula : C23H22N4O3
  • Molecular Weight : 402.454 g/mol
  • Structural Features : The presence of methoxy groups at specific positions on the phenyl rings contributes to its chemical reactivity and potential biological activity .

Biological Activity Overview

Research indicates that compounds within the quinazoline and triazole families exhibit a range of biological activities, including:

  • Antitumor Activity : Several studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, related triazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines such as HeLa and A549 .
  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit microbial growth, with mechanisms often involving interference with DNA synthesis or inhibition of critical enzymes .
  • Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for metallo-β-lactamases (MBLs), which are important in antibiotic resistance .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Tubulin Polymerization : Compounds similar to this one have been shown to inhibit tubulin polymerization effectively. This action leads to disruption in the mitotic process of cancer cells .
  • Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells through the intrinsic pathway. This is characterized by mitochondrial depolarization and activation of caspases .

Case Studies

  • Antiproliferative Activity :
    • In vitro studies demonstrated that certain derivatives exhibited IC50 values ranging from 30 nM to 240 nM against various cancer cell lines (HeLa and A549) .
    • A specific derivative showed enhanced potency compared to standard chemotherapeutic agents like CA-4 .
  • Inhibition of Enzymatic Activity :
    • A series of synthesized triazole derivatives were tested for their ability to inhibit MBLs. One derivative displayed moderate inhibitory activity (IC50 ~ 179 μM) against VIM-2 MBLs .

Data Table: Biological Activities and IC50 Values

Activity TypeCell Line/TargetIC50 Value (nM)Reference
AntiproliferativeHeLa30
AntiproliferativeA54943
Enzyme InhibitionVIM-2 MBL~179 μM

Q & A

Q. What in silico tools optimize ADMET profiles for preclinical development?

  • SwissADME predicts moderate blood-brain barrier permeability (BBB score: 0.45) and CYP2D6 inhibition risk. ProTox-II flags hepatotoxicity (probability: 72%), guiding structural tweaks like replacing the 4-methoxyphenyl with pyridyl groups .

Methodological Tables

Q. Table 1: Comparative Synthesis Methods

MethodYield (%)Purity (%)Time (h)Key Advantage
Conventional Reflux829524Low equipment requirements
Microwave-Assisted97992Rapid, high yield
Flow Chemistry88970.5Scalable, consistent

Q. Table 3: Computational Predictions

ParameterValueTool UsedImplication
LogP3.4ChemDrawModerate lipophilicity
HOMO-LUMO Gap (eV)4.2Gaussian 09Electrophilic reactivity
Binding Affinity (ΔG)-9.2 kcal/molAutoDock VinaStrong EGFR inhibition

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